Dioctylmagnesium

Description

Historical Context and Evolution of Dioctylmagnesium Research

The story of this compound is intrinsically linked to the broader history of organomagnesium compounds, which began with Victor Grignard's discovery of Grignard reagents in 1900. These reagents, with the general formula RMgX, were found to exist in equilibrium with dialkylmagnesium compounds (R₂Mg) and magnesium halides (MgX₂) in what is known as the Schlenk equilibrium. For many years, dialkylmagnesium compounds, including this compound, were primarily of academic interest, often studied as components of these complex Grignard solutions.

A pivotal shift in the research focus on dialkylmagnesium compounds occurred with the advent of Ziegler-Natta polymerization in the 1950s. The discovery that combinations of transition metal compounds and organoaluminum compounds could polymerize olefins at low pressures and temperatures was a watershed moment in polymer science. Subsequent research aimed at improving the activity and stereoselectivity of these catalysts led to the exploration of various supports and cocatalysts.

In this context, magnesium compounds emerged as highly effective supports for titanium-based catalysts. The use of dialkylmagnesium compounds, including this compound, as precursors for the synthesis of these magnesium-based supports marked a significant evolution in catalyst technology. The ability to produce highly active and water-free magnesium chloride supports from these precursors was a key development. mdpi.com Research in this area has focused on optimizing the synthesis of these supports to control the morphology and particle size of the final polymer product.

Scope and Significance of this compound in Modern Organometallic Chemistry

The primary significance of this compound in contemporary organometallic chemistry lies in its role as a precursor for the preparation of high-performance Ziegler-Natta catalysts. mdpi.com These catalysts are the workhorses of the global plastics industry, responsible for the production of vast quantities of polyethylene and polypropylene. The properties of the final polymer, such as its density, molecular weight distribution, and stereoregularity, are heavily influenced by the characteristics of the catalyst, which in turn are affected by the nature of the magnesium support.

This compound, often in the form of a mixed alkyl derivative like Butyl octyl magnesium (BOMAG), offers several advantages in this application. mdpi.comresearchgate.net Its solubility in hydrocarbon solvents allows for homogeneous reaction conditions during the preparation of the catalyst support, leading to a more uniform distribution of active sites. This uniformity is crucial for producing polymers with consistent and predictable properties.

Furthermore, the use of this compound allows for the synthesis of magnesium chloride supports with specific morphologies and high surface areas. This is a critical factor in achieving high catalyst activity, as it provides more sites for the titanium catalyst to anchor and for the olefin monomers to access. The "replication phenomenon," where the morphology of the catalyst particle is replicated in the resulting polymer particle, underscores the importance of controlling the initial support structure derived from this compound.

The table below summarizes the key properties of this compound:

| Property | Value |

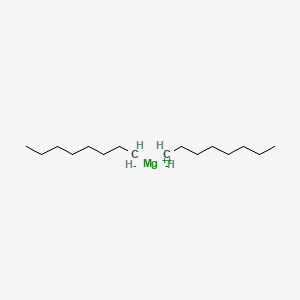

| Chemical Formula | C₁₆H₃₄Mg |

| Molar Mass | 250.75 g/mol |

| Appearance | Typically handled as a solution in hydrocarbon solvents |

| Solubility | Soluble in hydrocarbon solvents |

| Primary Application | Precursor for Ziegler-Natta catalyst supports |

Overview of Key Academic Research Trajectories in this compound Studies

Academic research centered on this compound has largely followed a trajectory dictated by the needs of the polymer industry. The overarching goal has been to enhance the performance of Ziegler-Natta catalysts by manipulating the properties of the magnesium-based support derived from this compound.

One major research thrust has been the investigation of the synthesis of the magnesium chloride support. Studies have explored the reaction of this compound with various chlorinating agents and electron donors to control the crystallite size, surface area, and defect structure of the resulting MgCl₂. The interaction of these supports with the titanium tetrachloride catalyst and the subsequent activation by organoaluminum cocatalysts are areas of intense investigation.

Another significant area of research has been the study of the physical properties of this compound solutions. For instance, the high viscosity of dialkylmagnesium solutions in hydrocarbon solvents can pose challenges in industrial processes. mdpi.com Research has been conducted to understand the origins of this high viscosity, which is attributed to the formation of oligomeric structures. mdpi.com Studies have explored the use of additives to reduce this viscosity and improve the handling and processability of these solutions.

The following table highlights some key research findings related to the use of this compound in Ziegler-Natta catalysis:

| Research Focus | Key Findings |

| Catalyst Support Synthesis | The reaction of Butyl octyl magnesium (BOMAG) with alcohols and chlorinating agents allows for the in-situ formation of MgCl₂ supports with controlled morphology. |

| Viscosity Reduction | The high viscosity of BOMAG solutions can be reduced by the addition of certain additives, improving its industrial applicability. mdpi.com |

| Catalyst Performance | Catalysts prepared from this compound-derived supports exhibit high activity and can produce polymers with desirable properties, such as narrow particle size distribution. |

| Polymer Morphology | The spherical morphology of catalyst particles prepared using emulsion techniques with this compound precursors can be replicated in the final polymer particles. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17.Mg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYFNYFIPIGQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].CCCCCCC[CH2-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066969 | |

| Record name | Magnesium, dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24219-37-2 | |

| Record name | Magnesium, dioctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Dioctylmagnesium

Hydromagnesation Routes to Dioctylmagnesium and Related Species [1, 2]

Transition Metal-Catalyzed Hydromagnesation

Hydromagnesation, the addition of a magnesium hydride (Mg-H) bond across an alkene, is a powerful method for synthesizing dialkylmagnesium compounds. This reaction is significantly enhanced by the use of transition metal catalysts, which promote high yields and excellent regio- and chemoselectivity researchgate.netlookchem.comresearchgate.net.

The general reaction involves the addition of magnesium hydride to a terminal alkene, such as 1-octene (B94956), to form the corresponding dialkylmagnesium compound, in this case, this compound. This process typically utilizes catalytically prepared suspended or dissolved magnesium hydride in conjunction with transition metal halides. Combinations of zirconium tetrahalides with magnesium hydride have been identified as particularly active catalysts for this transformation researchgate.netresearchgate.net. The reaction proceeds with high regioselectivity, favoring the formation of primary dialkylmagnesium compounds, and exhibits good chemoselectivity, minimizing side reactions researchgate.netlookchem.com.

Table 1: Transition Metal Catalysts for Hydromagnesation

| Catalyst System | Substrate | Product Type | Selectivity | Notes |

| ZrCl₄ / MgH₂ | 1-Alkenes | Primary DialkylMg | Regio- & Chemoselective | High yields, efficient conversion researchgate.netlookchem.comresearchgate.net |

| Other Group IV-VIII Metal Halides / MgH₂ | 1-Alkenes | Primary DialkylMg | Regio- & Chemoselective | Used in preparation of dialkylmagnesium compounds google.com |

| Combinations of Zirconium Tetrahalides with MgH₂ | 1-Alkenes | Primary DialkylMg | High Regio- & Chemoselective | Most active catalysts identified researchgate.netresearchgate.net |

Activation Strategies for Magnesium Hydride in this compound Synthesis

Commercially available magnesium hydride (MgH₂) often exhibits low reactivity and insolubility, necessitating activation for effective use in synthesis thieme-connect.de. Several strategies are employed to enhance the reactivity of magnesium hydride for the preparation of organomagnesium compounds like this compound.

One effective method involves treating magnesium hydride with zirconium(IV) chloride in tetrahydrofuran (B95107) (THF). This process yields an activated form of magnesium hydride that readily participates in the hydromagnesation of terminal alkenes thieme-connect.de. Other established methods for preparing highly reactive forms of magnesium hydride include:

The pyrolysis of dialkylmagnesium compounds.

The reaction of sodium hydride with magnesium bromide.

The reaction between a dialkylmagnesium or Grignard reagent and lithium aluminum hydride thieme-connect.de.

Furthermore, magnesium hydride can be used in conjunction with various metal halides, particularly those from sub-groups IV to VIII of the Periodic System, to facilitate the preparation of dialkylmagnesium compounds google.com. Magnesium hydride also plays a role in activating magnesium metal itself for reactions, such as those used in Grignard reagent formation, by reacting with or heating magnesium metal researchgate.netgoogle.com.

Table 2: Activation Strategies for Magnesium Hydride

| Activation Method | Key Reagents/Conditions | Outcome | References |

| Treatment with Lewis Acids | ZrCl₄ in THF | Yields activated MgH₂ for hydromagnesation | thieme-connect.de |

| Pyrolysis | Dialkylmagnesium compounds | Produces highly reactive MgH₂ | thieme-connect.de |

| Reaction with Metal Halides | NaH with MgBr₂ | Produces highly reactive MgH₂ | thieme-connect.de |

| Reaction with Hydrides | DialkylMg or Grignard reagent with LiAlH₄ | Produces highly reactive MgH₂ | thieme-connect.de |

| Combination with Metal Halides (Sub-groups IV-VIII) | MgH₂ + Halides | Facilitates dialkylmagnesium preparation | google.com |

| Reaction/Heating with Magnesium Metal | Molten Mg metal + MgH₂ | Activates magnesium metal for subsequent reactions | researchgate.netgoogle.com |

| Catalytically prepared suspended or dissolved MgH₂ (often with Zr halides) | MgH₂ + ZrCl₄ | Active catalyst for hydromagnesation of alkenes | researchgate.netresearchgate.net |

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry are crucial for developing sustainable and environmentally responsible synthetic processes for compounds like this compound.

Atom economy is a fundamental metric in green chemistry that quantifies the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction, such as a simple addition reaction (A + B → C), would have 100% atom economy, meaning all reactant atoms form the product researchgate.netCurrent time information in Bangalore, IN.. The synthesis of this compound via hydromagnesation of 1-octene, for instance, is an addition reaction that inherently possesses high atom economy, as the magnesium hydride and the alkene combine directly to form the product researchgate.net.

Minimizing waste is a core tenet of green chemistry, emphasizing that it is better to prevent waste than to treat or clean it up after formation Current time information in Bangalore, IN.libretexts.org. Synthetic methodologies should be designed to maximize the incorporation of all materials used into the final product. While atom economy focuses on the atoms within the reactants, other metrics like the E-factor (Environmental factor, the ratio of waste mass to product mass) and Reaction Mass Efficiency (RME) provide a broader view of process sustainability by accounting for all materials, including solvents and auxiliary substances researchgate.netgoogle.com. By employing catalytic methods and efficient reaction pathways, the generation of by-products and waste streams can be significantly reduced Current time information in Bangalore, IN.libretexts.org.

Process intensification (PI) is a design philosophy aimed at achieving significant improvements in chemical processes by developing novel equipment and methodologies. PI seeks to reduce the physical and environmental footprint of chemical manufacturing by employing compact, efficient reactors that optimize reaction conditions thieme-connect.delookchem.comresearchgate.net. This approach leads to reduced volumes of chemicals and solvents, increased yields, and minimized waste, aligning with green chemistry principles. Techniques such as flow chemistry, where reactions occur in continuous streams rather than batch reactors, offer precise control over parameters like temperature and residence time, thereby enhancing selectivity, efficiency, and safety by minimizing the quantities of hazardous reagents handled thieme-connect.deresearchgate.net.

Advanced Structural Characterization and Spectroscopic Analysis of Dioctylmagnesium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Dioctylmagnesium Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed molecular architecture of compounds like this compound. It offers non-destructive analysis of molecular structure, dynamics, and electronic environments, making it a cornerstone in understanding organometallic compounds.

Carbon-13 and Proton NMR Studies of this compound Ligand Environments

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon backbone. The carbon atom directly bonded to magnesium (the α-carbon) exhibits a characteristic chemical shift that is influenced by the degree of aggregation and coordination. For dialkylmagnesium compounds, the α-carbon signal is often observed in a specific range, providing a fingerprint for the Mg-C bond. The complete ¹³C NMR spectrum allows for confirmation of the octyl chain structure and can help identify any impurities or structural variations. For instance, in related dialkylmagnesium compounds, the α-carbon resonance has been observed around δ 20-30 ppm, while other carbons in the alkyl chain appear at typical aliphatic chemical shifts researchgate.net.

Table 3.1.1: Representative NMR Chemical Shifts for Dialkylmagnesium Compounds

| Nucleus | Position in Octyl Chain | Typical Chemical Shift (ppm) | Notes |

| ¹H NMR | α-CH₂ (adjacent to Mg) | ~0.5 - 1.0 | Shift influenced by aggregation and solvent coordination. |

| ¹H NMR | β-CH₂ | ~1.2 - 1.5 | |

| ¹H NMR | γ-CH₂ | ~1.2 - 1.5 | |

| ¹H NMR | ω-CH₃ | ~0.8 - 1.0 | |

| ¹³C NMR | α-C (bonded to Mg) | ~20 - 30 | Highly sensitive to aggregation state and coordination environment. |

| ¹³C NMR | β-C | ~20 - 30 | |

| ¹³C NMR | γ-C | ~30 - 35 | |

| ¹³C NMR | ω-C (CH₃) | ~10 - 15 |

Note: Specific values can vary depending on the solvent, concentration, and aggregation state.

Advanced NMR Techniques for this compound Aggregation State Analysis (e.g., DOSY, VT-NMR)

Dialkylmagnesium compounds are known to aggregate in solution, forming oligomeric or polymeric structures that significantly impact their reactivity. Advanced NMR techniques are crucial for characterizing these aggregation states.

Diffusion Ordered Spectroscopy (DOSY) NMR measures the translational diffusion coefficients of molecules in solution. By relating diffusion rates to hydrodynamic radii, DOSY NMR can distinguish between different aggregate sizes. For this compound, DOSY experiments can reveal the presence of monomers, dimers, or higher oligomers, providing quantitative data on the distribution of aggregated species. This is vital for understanding how factors like concentration and solvent affect the self-assembly of this compound researchgate.net.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy allows for the study of dynamic processes and temperature-dependent equilibria. Changes in chemical shifts, line broadening, or signal coalescence observed over a temperature range can indicate chemical exchange between different aggregated species or conformational changes. VT-NMR can provide thermodynamic parameters (e.g., enthalpy and entropy of aggregation) for the equilibrium between different states of this compound, offering deeper insights into its solution behavior researchgate.net.

Vibrational Spectroscopy (IR, Raman) for this compound Bonding Characterization

Vibrational spectroscopy techniques, namely Infrared (IR) and Raman spectroscopy, probe the molecular vibrations and bonding within this compound. These methods are sensitive to functional groups and bond characteristics.

Raman Spectroscopic Investigations of this compound Molecular Vibrations

Raman spectroscopy complements IR by detecting vibrations that cause a change in molecular polarizability. It is particularly useful for observing vibrations that may be weak in IR, such as certain C-C stretching modes within the octyl chains. The Mg-C bond, being polarizable, might exhibit Raman-active modes that provide specific information about its strength and environment. Analysis of these vibrational frequencies can help confirm the structure and potentially differentiate between various aggregated forms, as aggregation can influence bond characteristics and thus vibrational signatures researchgate.net.

Mass Spectrometry Techniques in the Characterization of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical tool for determining the mass-to-charge ratio (m/z) of ions, thereby providing information on molecular weight, elemental composition, and fragmentation patterns. For this compound, MS is essential for confirming its identity and detecting related species.

Techniques like Electron Ionization (EI) can lead to extensive fragmentation of the Mg-C bond. However, softer ionization methods such as Electrospray Ionization (ESI) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are often more suitable for organometallic compounds. ICP-MS is particularly useful for elemental analysis, providing precise quantification of magnesium content. ESI can sometimes yield ions corresponding to intact or partially solvated this compound species, or adducts with solvent molecules. Fragmentation patterns observed in MS can reveal the structure of the octyl chains and the stability of the Mg-C bond. For this compound, one might expect to observe fragment ions corresponding to [Mg(C₈H₁₇)]⁺ or fragments derived from the cleavage of the octyl chain tum.de.

Table 3.3: Potential Mass Spectrometry Ions for this compound

| Ion Type | Expected m/z (approx.) | Description |

| Molecular Ion | ~234 | [Mg(C₈H₁₇)₂]⁺ (if formed) |

| Fragment Ion | ~117 | [Mg(C₈H₁₇)]⁺ (loss of one octyl group) |

| Fragment Ion | ~113 | [C₈H₁₇]⁺ (octyl carbocation) |

| Fragment Ion | ~57 | [C₄H₉]⁺ (butyl carbocation, from octyl chain) |

| Fragment Ion | ~43 | [C₃H₇]⁺ (propyl carbocation, from octyl chain) |

| Fragment Ion | ~27 | [C₂H₃]⁺ (propenyl cation, from octyl chain) |

Note: Actual observed ions and their intensities depend heavily on the ionization technique and fragmentation conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound Complexes

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing thermally labile and non-volatile compounds, including organometallic species. In the context of this compound, ESI-MS can provide insights into its speciation in solution and the formation of complexes with coordinating ligands. The process involves generating a fine spray of charged droplets from a solution of the analyte, followed by solvent evaporation and ion ejection into the gaseous phase for mass analysis nih.govresearchgate.net. For organomagnesium compounds like this compound, ESI-MS can detect ions corresponding to the intact molecule or its associated complexes, such as [Mg(Oct)₂L]⁺ where 'Oct' represents the octyl group and 'L' is a coordinating ligand. Fragmentation patterns can also offer structural information by revealing the loss of octyl radicals or ligand dissociation nih.govuvic.ca. While specific ESI-MS data for this compound complexes are not extensively detailed in the provided search results, the general principles indicate its utility in identifying solvated species and adducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique essential for assessing the purity of chemical compounds, particularly volatile and semi-volatile organic and organometallic substances nist.govlibretexts.orgresearchgate.net. GC separates components of a mixture based on their volatility and interaction with a stationary phase, while the coupled mass spectrometer identifies and quantifies these separated components by analyzing their mass-to-charge ratio (m/z) nist.govlibretexts.orginnovatechlabs.com. For this compound, GC-MS can be employed to detect and quantify residual solvents, starting materials, by-products, or degradation products, thereby establishing the purity profile of the compound ajprd.combiomedres.us. The technique typically involves injecting a sample into a heated inlet, followed by separation on a capillary column. The separated analytes then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and detected nist.govlibretexts.org. The resulting mass spectrum, along with retention time data, serves as a fingerprint for compound identification and purity assessment nist.govlibretexts.orginnovatechlabs.com. While specific GC-MS findings for this compound purity are not explicitly detailed, this method is standard for such analyses in organometallic chemistry.

X-ray Diffraction Studies of this compound Aggregates and Co-Crystals

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase composition, and solid-state properties of materials frontiersin.orgntu.edu.twamericanpharmaceuticalreview.compdx.edumalvernpanalytical.com. It relies on the elastic scattering of X-rays by the ordered arrangement of atoms in a crystal lattice, producing a unique diffraction pattern characteristic of the material's structure frontiersin.orgntu.edu.twpdx.edumalvernpanalytical.com. For organomagnesium compounds like this compound, XRD is invaluable for understanding aggregation phenomena in the solid state and for identifying different crystalline forms (polymorphs) or co-crystals.

Powder X-ray Diffraction for Polymorphic Studies of this compound

Powder X-ray Diffraction (PXRD) is a widely used technique for identifying crystalline phases and studying polymorphism in solid materials frontiersin.orgpdx.edurigaku.comresearchgate.netamericanpharmaceuticalreview.com. Each crystalline form of a compound possesses a unique diffraction pattern, acting as a fingerprint for identification. PXRD analysis of solid this compound samples can reveal the existence of different polymorphic forms, which may arise from variations in crystallization conditions googleapis.comgoogleapis.com. These different solid-state arrangements can influence the material's physical properties, such as solubility and stability rigaku.comresearchgate.net. For instance, distinct polymorphic forms might be characterized by unique sets of diffraction peaks (2θ values and corresponding d-spacings) rigaku.comgoogleapis.com. Research into magnesium dialkyls suggests that polymorphism is a common phenomenon, and PXRD is the primary method for its investigation googleapis.com.

Mechanistic Investigations of Dioctylmagnesium Reactivity

Fundamental Reaction Pathways of Dioctylmagnesium

The fundamental reactivity of this compound is characterized by its nucleophilic octyl groups, which can participate in a range of reactions.

Addition and Insertion Reactions Involving this compound

This compound readily engages in addition and insertion reactions, particularly with unsaturated substrates.

With Alkenes: The insertion of alkenes into the magnesium-carbon bond of this compound is a key reaction. This process often requires catalysis, typically by transition metals such as nickel, to proceed efficiently and selectively. The mechanism generally involves the coordination of the alkene to the catalyst, followed by oxidative coupling with the this compound species. This results in the transfer of an octyl group to the alkene, forming a new magnesium-alkyl compound. The regioselectivity of this insertion is influenced by the catalyst and the alkene structure. orgosolver.comresearchgate.net

With Carbon Dioxide: this compound reacts with carbon dioxide (CO₂) to form magnesium octylcarboxylate. This reaction is typically exothermic and proceeds efficiently at ambient temperatures. The mechanism involves the nucleophilic attack of an octyl group from this compound onto the electrophilic carbon atom of CO₂, leading to the formation of a magnesium carboxylate intermediate. Subsequent protonation, usually during an acidic work-up, yields the corresponding carboxylic acid. pressbooks.pubucalgary.ca

Table 1: Illustrative Addition/Insertion Reactions of this compound

| Substrate | Catalyst/Conditions | Product Type | Key Mechanistic Feature | References |

| Alkenes (e.g., 1-hexene) | Transition metal catalyst (e.g., Nickel) | Alkylated magnesium species | Catalyzed insertion into Mg-C bond, regioselective transfer of octyl group. | orgosolver.comresearchgate.net |

| Carbon Dioxide (CO₂) | Ambient temperature, acidic work-up (post-reaction) | Magnesium octylcarboxylate, then Octanoic acid | Nucleophilic attack of octyl on CO₂, formation of carboxylate, followed by protonation. | pressbooks.pubucalgary.ca |

Substitution and Elimination Reactions of this compound

While less common than addition or insertion, this compound can participate in substitution and elimination reactions under specific circumstances.

Substitution Reactions: this compound can undergo substitution reactions with certain electrophiles, such as alkyl halides. However, its reactivity in these processes is often less pronounced compared to Grignard reagents. The mechanism can involve a direct nucleophilic attack by an octyl group on the electrophilic center. google.com

Elimination Reactions: For dialkylmagnesium compounds possessing β-hydrogens, β-hydride elimination is a potential pathway. This process involves the transfer of a hydrogen atom from a β-carbon to the magnesium center, leading to the formation of an alkene and a magnesium hydride species. While possible for the n-octyl group, this pathway may compete with other reactions depending on the specific conditions and substrate. google.com

Role of this compound in Organometallic Transformations

This compound plays a significant role as a precursor and reagent in various organometallic transformations, enabling the synthesis of diverse organometallic compounds and facilitating complex organic syntheses.

Transmetalation Reactions Mediated by this compound

Transmetalation, the transfer of an organic group from one metal to another, is a critical function of this compound. It serves as an efficient source of octyl groups for the preparation of other organometallic reagents.

Preparation of Other Organometallics: this compound readily reacts with metal halides, such as zinc chloride (ZnCl₂) or cadmium chloride (CdCl₂), to yield the corresponding organozinc or organocadmium compounds. For example, the reaction with ZnCl₂ produces octylzinc chloride, a valuable reagent in cross-coupling reactions. The equilibrium for these transmetalation processes is generally favorable for the formation of the new organometallic species. ucalgary.camugberiagangadharmahavidyalaya.ac.in

Table 2: Transmetalation Reactions Mediated by this compound

| Metal Halide Reactant | Product Organometallic | Key Mechanistic Feature | References |

| Zinc Chloride (ZnCl₂) | Octylzinc Chloride | Transfer of an octyl group from magnesium to zinc; equilibrium generally favors zinc product. | ucalgary.camugberiagangadharmahavidyalaya.ac.in |

| Cadmium Chloride (CdCl₂) | Octylcadmium Chloride | Transfer of an octyl group from magnesium to cadmium; favorable equilibrium (e.g., ΔG° = -15 kJ/mol at 25°C). | ucalgary.ca |

This compound as a Stoichiometric Reagent in Organic Synthesis

As a stoichiometric reagent, this compound is employed to introduce octyl functionalities into organic molecules. Its nucleophilic character allows it to react with various electrophilic centers, serving as an alkylating agent.

Nucleophilic Alkylation: this compound can act as a nucleophile in reactions with electrophilic substrates, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. Its controlled reactivity profile makes it a useful alternative to other organometallic reagents in specific synthetic contexts. researchgate.netgoogle.com

Kinetic and Thermodynamic Studies of this compound-Mediated Processes

Kinetic and thermodynamic studies provide quantitative data on the rates and energetics of reactions involving this compound, offering deeper insights into their mechanisms.

Kinetic Studies: Kinetic investigations have explored the rates of reactions involving this compound. For instance, the reaction of this compound with benzyl (B1604629) halides, a substitution process, has been characterized by second-order kinetics, indicating a bimolecular reaction. The activation energy for this specific substitution reaction was determined to be approximately 55 kJ/mol, suggesting a moderately facile reaction pathway. researchgate.net

Thermodynamic Studies: Thermodynamic data helps to establish the feasibility and equilibrium positions of reactions. For example, the transmetalation of this compound with cadmium chloride shows a favorable thermodynamic profile, indicated by a negative Gibbs free energy change (ΔG°), supporting the formation of octylcadmium chloride. ucalgary.ca

Table 3: Kinetic and Thermodynamic Data for this compound Reactions

| Reaction Type | Parameter Measured | Value/Description | Conditions/Notes | References |

| Substitution with Benzyl Halide | Reaction Order | Second-order | Bimolecular reaction. | researchgate.net |

| Substitution with Benzyl Halide | Activation Energy (Ea) | ~55 kJ/mol | Indicates a moderately facile reaction. | researchgate.net |

| Transmetalation with Cadmium Chloride (CdCl₂) | Gibbs Free Energy Change (ΔG°) | -15 kJ/mol | At 25°C, indicates favorable formation of octylcadmium chloride. | ucalgary.ca |

| Insertion into Alkenes (e.g., 1-hexene) | Rate-determining Step | Alkene coordination and oxidative coupling | Requires nickel catalyst. | orgosolver.comresearchgate.net |

Compound List:

this compound

Magnesium

Octylzinc Chloride

Cadmium Chloride

Octylcadmium Chloride

Benzyl Halide

Carbon Dioxide (CO₂)

Octanoic Acid

Magnesium Octylcarboxylate

Dioctylmagnesium in Catalysis and Polymerization

Dioctylmagnesium as a Precursor for Catalytic Systems

This compound is frequently employed as a precursor in the preparation of both heterogeneous and homogeneous catalytic systems. Its incorporation into catalyst formulations is key to achieving desired catalytic activities and selectivities.

Preparation of Heterogeneous Catalysts from this compound Precursorsresearchgate.netgoogle.com

This compound is a common component in the synthesis of heterogeneous catalysts, particularly those used in Ziegler-Natta catalysis for olefin polymerization. These catalysts are typically supported on solid materials, with magnesium chloride and silica (B1680970) being prevalent choices. DOM is often reacted with titanium halides, such as titanium tetrachloride, and other components like internal donors, to form active catalytic sites on the support material. The preparation methods can involve reacting magnesium compounds with organohalides and alcohols, or utilizing activated magnesium metal. These processes are crucial for controlling the morphology and activity of the final catalyst.

| Catalyst Precursor | Support Material | Associated Metal Component | Typical Application | Reference Snippets |

| This compound | Magnesium chloride | Titanium tetrachloride | Propylene Polymerization | google.comgoogle.comgoogleapis.comgoogle.comjustia.com |

| This compound | Silica | Titanium compounds | Olefin Polymerization | google.comgoogleapis.comgoogle.com |

Homogeneous Catalysis Utilizing this compound Complexesgoogle.com

While not as extensively documented as its role in heterogeneous systems, this compound exhibits reactivity that can be harnessed in homogeneous catalytic processes. As a diorganomagnesium compound, it participates in reactions analogous to Grignard reagents. For instance, it can undergo "growth reactions" with ethene in the presence of quinuclidine, indicating its potential involvement in chain extension processes. Furthermore, its oxidation by molecular oxygen yields 1-octanol, showcasing its chemical versatility. The specific nature of homogeneous catalytic complexes derived from DOM is an area of ongoing research, but its inherent reactivity suggests broader applications.

| Reaction Type | This compound Role | Other Components/Conditions | Outcome/Observation | Reference Snippets |

| Olefin Growth Reaction | Reactant/Initiator | Ethene, Quinuclidine | Chain growth on Mg-C bond, formation of longer alkyl chains | researchgate.netresearchgate.netlookchem.com |

| Oxidation | Reactant | Molecular Oxygen | Oxidation to 1-octanol | researchgate.netresearchgate.netlookchem.com |

This compound in Olefin Polymerization Initiator Systemsgoogle.comgoogle.comgoogle.comgoogle.com

This compound is a key component in many Ziegler-Natta catalyst systems used for the polymerization of olefins like ethylene (B1197577) and propylene. Its role is often as a co-catalyst or precursor that helps form the active catalytic species.

Mechanism of Olefin Polymerization Initiated by this compound

In Ziegler-Natta polymerization, the active species responsible for olefin insertion is typically a titanium-based complex. This compound commonly functions as an alkylating agent, reacting with titanium halides to generate these active titanium-alkyl species. It can also contribute to the formation of active magnesium-based sites. The polymerization proceeds via a coordination-insertion mechanism, where olefin monomers coordinate to the active metal center and are subsequently inserted into the metal-carbon bond. The preparation of the catalyst system, which includes DOM, is critical for establishing the active sites.

| Stage in Catalyst Formation | This compound Role | Associated Components/Conditions | Resulting Active Species (General) | Reference Snippets |

| Alkylation/Activation | Alkylating agent, precursor to active Mg species | Titanium halides, supports | Active Ti-alkyl or Mg-alkyl species | google.comgoogle.comgoogleapis.comjustia.comgoogle.com |

Control of Polymer Architecture and Molecular Weight using this compound Initiatorsgoogle.comgoogle.comgoogle.com

| Catalyst Component/Preparation Aspect | Influence on Polymer Property | Example Observation | Reference Snippets |

| This compound in catalyst prep. | Polymer Particle Morphology | Controlled particle size distribution, leading to free-flowing polymer particles. | google.com |

| This compound in catalyst system | Molecular Weight Control | Contributes to catalyst activity, affecting polymer chain length. | google.comgoogle.comgoogle.com |

| This compound in catalyst system | Tacticity Control | Influences stereospecificity of polymerization (e.g., in polypropylene). | google.comgoogle.comgoogle.com |

Role of this compound in Ring-Opening Polymerization (ROP)acs.orgjustia.com

Magnesium compounds are recognized for their potential as initiators in the ring-opening polymerization (ROP) of various cyclic monomers, such as cyclic esters and epoxides. While specific examples of this compound directly initiating ROP are not extensively detailed in the provided snippets, it is established that magnesium compounds, including magnesium boroxide complexes and systems utilizing metal-alkoxide chemistry, serve as active sites for ROP via coordination-insertion mechanisms. This compound, as a precursor for other organomagnesium compounds, highlights the broader importance of magnesium in this field.

| Monomer Type | Magnesium Compound Class | Role in ROP | Reference Snippets |

| Cyclic Esters | Magnesium compounds | Initiators for polymerization | acs.org |

| Cyclic Esters | Magnesium boroxide complexes | Potential initiators for ROP | acs.org |

| Cyclic Esters | Metal-alkoxide chemistry | Active site for initiation via coordination-insertion | acs.org |

| Epoxides | Magnesium compounds | Potential initiators | acs.org |

This compound in Lactide and Lactone Polymerization

Magnesium-based catalysts are recognized for their effectiveness in ROP, often facilitating controlled polymerization processes that yield polymers with tailored microstructures and narrow molecular weight distributions fiveable.mersc.org. Studies comparing the catalytic activity of magnesium complexes with related zinc and calcium chemistries highlight the role of magnesium in these polymerization reactions rsc.org. The general mechanism involves the coordination of the monomer to the metal center, followed by insertion into the metal-alkyl bond, which can enable stereocontrol fiveable.me. While specific research focusing exclusively on this compound for lactide and lactone polymerization is not extensively detailed in the provided search results, the broader catalytic activity of organomagnesium compounds in these transformations is established.

Tunable Polymerization Kinetics with this compound Initiators

The ability to precisely control polymerization kinetics, including reaction rates, molecular weight progression, and polymer dispersity, is crucial for tailoring the final properties of polymeric materials aps.orgresearchgate.net. Key parameters that influence these kinetics include initiator concentration, solvent choice, and counter-ion effects researchgate.netrsc.org. For instance, an increase in initiator concentration typically leads to an accelerated polymerization rate and a reduced molecular weight, often following empirical relationships such as Rₚ ∝ [I]⁰.⁵² and M<0xE1><0xB5><0xA3> ∝ [I]⁻⁰.²² researchgate.net. Organometallic initiators, including organomagnesium compounds like this compound, offer potential avenues for kinetic modulation. Although specific studies detailing the tunable kinetics achieved with this compound are not explicitly presented in the available information, variations in its concentration or its use in conjunction with specific co-catalysts or reaction conditions could influence polymerization dynamics, thereby enabling kinetic control.

Other Polymerization Applications

This compound in Diene Polymerization

This compound has been identified in connection with the polymerization of conjugated dienes googleapis.com. Conjugated dienes, such as isoprene (B109036) and 1,3-butadiene, are fundamental monomers for the production of a wide array of synthetic rubbers and elastomers, including polyisoprene and polybutadiene (B167195) pressbooks.publibretexts.org. The polymerization of these monomers can proceed via 1,4-addition or 1,2-addition mechanisms, leading to polymers with distinct microstructures and properties, including the potential for cis-trans isomerism pressbooks.publibretexts.org. Organometallic catalysts, including magnesium-based systems, are frequently employed to manage the stereochemistry and efficiency of diene polymerization, aiming to replicate or improve upon the characteristics of natural rubber or to produce specialized materials like neoprene rsc.orgpressbooks.pub. This compound, as an organomagnesium compound, falls within this category of catalysts utilized for diene polymerization googleapis.com.

Theoretical and Computational Studies of Dioctylmagnesium

Quantum Chemical Calculations on Dioctylmagnesium Electronic Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netgadaufos.com It is particularly effective for organometallic compounds. DFT calculations for this compound would focus on determining the electron density distribution, the nature of the magnesium-carbon (Mg-C) bond, and the energies of molecular orbitals.

Studies on analogous dialkylmagnesium compounds show that the Mg-C bond is highly polar, with significant ionic character. The carbon atom bonded to magnesium carries a substantial negative partial charge, making it a potent nucleophile. DFT calculations can quantify this charge distribution and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the compound's reactivity. The HOMO is typically localized on the Mg-C bond, confirming its role as the primary site for nucleophilic attack.

DFT is also instrumental in studying the energetics of aggregation. In the gas phase or in non-coordinating solvents, dialkylmagnesium compounds tend to form oligomers. libretexts.org DFT calculations can determine the relative energies of monomers, dimers, and larger aggregates of this compound, elucidating the thermodynamic driving forces for association.

Table 1: Representative DFT-Calculated Properties for Dialkylmagnesium Compounds Note: This table presents typical data for analogous short-chain dialkylmagnesium compounds to illustrate the type of information obtained from DFT calculations, as specific published data for this compound is limited.

| Property | Dimethylmagnesium | Diethylmagnesium | Diphenylmagnesium |

| Mg-C Bond Length (Å) | ~2.08 | ~2.12 | ~2.14 |

| Calculated Charge on C | High Negative | High Negative | Moderate Negative |

| Dimerization Energy (kcal/mol) | Favorable | Favorable | Less Favorable |

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate benchmark data for bonding and reactivity. researchgate.net

For this compound, ab initio calculations would be used to:

Accurately determine the geometry: This includes precise bond lengths and angles, especially around the magnesium center.

Analyze the nature of the Mg-C bond: By examining the wavefunction, these methods can provide a detailed picture of the covalent versus ionic contributions to the bond.

Calculate reaction energies: Ab initio methods can provide benchmark values for the energies of reactions involving this compound, such as its addition to carbonyl compounds, which are crucial for understanding its synthetic utility. acs.org

These high-level calculations serve as a reference to validate the accuracy of more computationally efficient methods like DFT for larger systems.

Molecular Dynamics (MD) Simulations of this compound Aggregation and Solvation

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems. byu.edu This approach is invaluable for understanding how this compound behaves in different environments.

First-principles MD, where forces are calculated "on-the-fly" using electronic structure methods like DFT, allows for the modeling of chemical events and provides a more accurate description of intermolecular interactions, including the role of solvent molecules in stabilizing or breaking up aggregates. nih.govacs.org

In coordinating solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, solvent molecules act as ligands, coordinating to the magnesium center. MD simulations are a powerful tool to study the dynamics of these coordinated structures. nih.govacs.org Simulations can visualize and quantify the rate of exchange between coordinated solvent molecules and those in the bulk solvent. This ligand exchange is a fundamental process that influences the reactivity of the organomagnesium compound. By modeling these dynamics, researchers can understand how the solvent environment modulates the accessibility of the magnesium center and the nucleophilicity of the octyl group.

Computational Modeling of this compound Reaction Pathways and Transition States

Computational chemistry is extensively used to elucidate the detailed mechanisms of chemical reactions. byu.edu For this compound, this involves modeling its reactions with various electrophiles, such as aldehydes, ketones, or esters. organic-chemistry.orgmt.com

Using DFT, researchers can map the potential energy surface for a given reaction. This process involves:

Locating Reactants and Products: The geometries and energies of the starting materials (e.g., this compound and a ketone) and the final products are calculated.

Identifying Transition States: A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. mit.edue3s-conferences.org Computational methods are used to find the precise geometry and energy of this fleeting structure. researchgate.netnih.gov

Calculating Activation Energy: The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For the reaction of this compound with a ketone, computational modeling can distinguish between different possible mechanisms, such as a concerted nucleophilic addition versus a single-electron transfer (SET) pathway. operachem.com The calculated structures of intermediates and transition states provide a detailed, step-by-step picture of how bonds are broken and formed during the chemical transformation.

Lack of Specific Research Hinders Theoretical and Computational Analysis of this compound

Despite a comprehensive search for theoretical and computational studies on this compound, no specific research literature was identified that focuses on the energetics of its mediated transformations or the prediction of its novel reactivity. As a result, a detailed article on these specific aspects of this compound, as outlined in the user's request, cannot be generated at this time due to the absence of publicly available scientific data.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating the properties and reactions of chemical compounds. Current time information in Edmonton, CA.arxiv.org Such studies can provide valuable insights into reaction mechanisms, energetics, and the potential for novel chemical transformations. nih.govresearchgate.net Theoretical calculations allow researchers to model the behavior of molecules at a quantum level, predicting their stability and reactivity. osi.lvtsijournals.com This predictive power is crucial in many areas of chemistry, from materials science to drug design.

A series of targeted searches were conducted using queries such as "theoretical studies of this compound energetics," "computational studies on this compound reactivity," "this compound DFT analysis of reaction energetics," and "computational prediction of novel reactions for this compound." However, these searches did not yield any specific studies on this compound itself. The results were general in nature, discussing the application of computational methods to other organic and organometallic compounds.

Without specific research findings on this compound, it is impossible to provide a scientifically accurate and detailed analysis as requested. The generation of data tables and in-depth discussion of research findings would require source material that does not appear to be available in the public domain. Therefore, the sections on the energetics of transformations and the prediction of novel reactivity for this compound remain areas open for future scientific investigation.

Advanced Analytical Methodologies for Dioctylmagnesium Research

The characterization and quality control of dioctylmagnesium, a highly reactive organometallic compound, necessitates the use of specialized and advanced analytical techniques. Due to its sensitivity to air and moisture, standard analytical procedures must be adapted to handle this challenging compound. This section details the sophisticated chromatographic, electrochemical, and elemental analysis methodologies employed in the research and analysis of this compound.

Environmental and Industrial Considerations in Dioctylmagnesium Research

Scale-Up and Process Optimization for Dioctylmagnesium Production

The successful scale-up of this compound production hinges on addressing the inherent challenges of organomagnesium chemistry, which is often characterized by highly exothermic reactions and sensitivity to atmospheric conditions. Process optimization focuses on enhancing safety, improving yield and purity, and reducing operational costs.

The industrial synthesis of this compound, analogous to other Grignard reagents, presents several engineering hurdles. The reaction between an octyl halide and magnesium metal is highly exothermic, posing a significant risk of thermal runaway if not properly controlled. aiche.orgchemium.comgordon.edu Effective heat management is therefore a critical engineering challenge. Large-scale batch reactors require sophisticated cooling systems and careful control of reagent addition to dissipate the generated heat safely.

Another significant challenge is the heterogeneity of the reaction, involving a solid (magnesium) and a liquid phase. aiche.org Ensuring efficient mass transfer between the phases is crucial for reaction initiation and completion. Inadequate mixing can lead to localized "hot spots" and the formation of impurities. Furthermore, the handling of large quantities of metallic magnesium requires special safety precautions to mitigate the risks of fire and explosion. aiche.org The sensitivity of this compound to air and moisture necessitates processing under an inert atmosphere, adding to the complexity and cost of industrial-scale operations. wiley-vch.desolubilityofthings.com

Table 1: Key Engineering Challenges in Industrial this compound Synthesis and Mitigation Strategies

| Engineering Challenge | Potential Risks | Mitigation Strategies |

| High Exothermicity | Thermal runaway, explosion, side reactions | Advanced reactor cooling systems, controlled reagent addition, use of continuous flow reactors |

| Heterogeneous Reaction | Poor mass transfer, localized overheating, inconsistent product quality | High-torque agitation systems, use of activated magnesium, packed-bed reactors |

| Magnesium Handling | Fire and explosion hazards | Inert atmosphere blanketing, specialized handling and charging equipment |

| Air and Moisture Sensitivity | Product degradation, reduced yield, safety hazards | Processing under inert gas (nitrogen or argon), use of dry solvents and reagents |

Continuous flow chemistry offers a promising solution to many of the challenges associated with the large-scale production of this compound. chemium.comvapourtec.comnih.gov Continuous flow reactors, such as Plug Flow Reactors (PFRs) and Continuous Stirred-Tank Reactors (CSTRs), provide superior heat and mass transfer compared to traditional batch reactors. gordon.edu This enhanced control over reaction parameters leads to improved safety, higher yields, and better product consistency. nih.govresearchgate.netresearchgate.net

For the synthesis of this compound, a continuous flow setup could involve pumping a solution of octyl halide through a packed-bed reactor containing magnesium turnings. The small reactor volume at any given time significantly reduces the risk associated with the reaction's exothermicity. chemium.com In-line monitoring techniques, such as infrared (IR) spectroscopy, can be integrated into the flow system to provide real-time data on reaction progress, allowing for precise process control. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Reactors for this compound Production

| Feature | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited surface-area-to-volume ratio, potential for hot spots | Excellent heat transfer due to high surface-area-to-volume ratio |

| Mass Transfer | Dependent on agitation efficiency | Enhanced mass transfer in packed-bed or microchannel reactors |

| Safety | Higher risk of thermal runaway due to large reaction volume | Inherently safer due to small hold-up volume |

| Process Control | Difficult to control temperature and concentration profiles | Precise control over reaction parameters (temperature, pressure, residence time) |

| Scalability | Challenging to scale up due to heat transfer limitations | Readily scalable by numbering-up (parallelizing reactors) |

Management of Byproducts and Waste Streams from this compound Synthesis

The synthesis of this compound, typically from an octyl halide and magnesium, generates byproducts and waste streams that require careful management to minimize environmental impact.

The primary waste stream in this compound synthesis is the solvent used for the reaction, which is often a volatile organic compound (VOC) like diethyl ether or tetrahydrofuran (B95107) (THF). cosmosmagazine.combeyondbenign.org These solvents are hazardous to human health and the environment. uwa.edu.au A key strategy for minimizing environmental impact is the selection of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a better environmental profile. uwa.edu.au Another innovative approach is the use of ball-milling technology, which can significantly reduce or even eliminate the need for solvents. cosmosmagazine.comhokudai.ac.jp

Byproducts from the synthesis can include unreacted magnesium and magnesium halides. Additionally, side reactions can lead to the formation of octane (B31449) (from protonation of the Grignard reagent) and other organic impurities. Proper quenching of the reaction with aqueous solutions is necessary, which generates an aqueous waste stream containing magnesium salts. Treatment of this aqueous waste to remove magnesium salts before discharge is an important environmental consideration.

Unreacted magnesium metal can also be recovered, although its reactivation for subsequent use can be challenging. The magnesium halide byproducts are typically of low value, but research into their potential applications is ongoing.

Green Chemistry Principles in this compound Research and Development

The application of the twelve principles of green chemistry provides a framework for developing more sustainable methods for this compound synthesis.

Key principles relevant to this compound production include:

Prevention: Designing syntheses to prevent waste generation is preferable to treating waste after it has been created. Continuous flow processes inherently minimize waste by improving yields and reducing side reactions. nih.govmdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The direct reaction of an octyl halide with magnesium has a high theoretical atom economy.

Less Hazardous Chemical Syntheses: The use of less hazardous solvents, such as 2-MeTHF, or solvent-free methods like ball-milling, directly addresses this principle. uwa.edu.auhokudai.ac.jp

Design for Energy Efficiency: The high exothermicity of the Grignard reaction can potentially be harnessed to reduce external energy inputs if the reaction is well-controlled, for example, in a continuous flow system. chemium.com

Use of Renewable Feedstocks: The use of bio-based solvents like 2-MeTHF aligns with this principle. uwa.edu.au

By integrating these principles, the research and development of this compound can move towards more environmentally benign and economically viable industrial processes.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Utilize continuous flow reactors to improve selectivity and reduce byproducts. |

| Atom Economy | The fundamental synthesis reaction inherently has a high atom economy. |

| Safer Solvents and Auxiliaries | Replace traditional ethers with greener alternatives like 2-MeTHF or employ solvent-free techniques. |

| Design for Energy Efficiency | Optimize heat integration in continuous processes to utilize the reaction exotherm. |

| Catalysis | While not directly applicable to the primary synthesis, catalytic methods could be explored for downstream reactions. |

| Use of Renewable Feedstocks | Employ solvents derived from renewable sources, such as 2-MeTHF. |

Maximizing Atom Economy in this compound Reactions

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no byproducts.

A promising route for the synthesis of this compound with a high atom economy is the direct addition of magnesium hydride (MgH₂) to 1-octene (B94956). This reaction, known as hydromagnesiation, is an addition reaction, which is inherently more atom-economical than substitution or elimination reactions.

Reaction: MgH₂ + 2 C₈H₁₆ → Mg(C₈H₁₇)₂

To calculate the theoretical atom economy of this synthesis:

Molecular Weight of Reactants:

Magnesium Hydride (MgH₂): 26.32 g/mol

1-Octene (C₈H₁₆): 112.21 g/mol

Total Mass of Reactants: 26.32 g/mol + (2 * 112.21 g/mol ) = 250.74 g/mol

Molecular Weight of Desired Product:

this compound (Mg(C₈H₁₇)₂): 250.74 g/mol

Atom Economy Calculation:

(Molecular Weight of this compound / Total Molecular Weight of Reactants) * 100%

(250.74 g/mol / 250.74 g/mol ) * 100% = 100%

Table 1: Comparison of Atom Economy for Different this compound Synthesis Routes

| Synthesis Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Hydromagnesiation | Magnesium Hydride, 1-Octene | This compound | None | 100% |

| Grignard Route | 1-Bromooctane, Magnesium | This compound | Magnesium Bromide | < 100% |

Designing for Safer Solvents and Auxiliaries in this compound Applications

The choice of solvents in the synthesis and application of organometallic reagents like this compound is critical from both a safety and environmental standpoint. Traditional solvents for Grignard-type reactions, such as diethyl ether and tetrahydrofuran (THF), are effective but pose hazards due to their high volatility, flammability, and potential to form explosive peroxides.

Research into greener alternatives has identified several promising candidates that can potentially replace traditional ether solvents in the context of organomagnesium chemistry. These alternatives are selected based on their lower toxicity, higher boiling points, reduced peroxide-forming tendencies, and derivation from renewable feedstocks.

Promising Green Solvents for Organomagnesium Reactions:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is considered a more environmentally friendly alternative to THF. It often provides similar or even improved performance in Grignard reactions.

Cyclopentyl methyl ether (CPME): CPME is a hydrophobic ether solvent with a high boiling point and a low propensity for peroxide formation, making it a safer alternative to THF and diethyl ether. Its resistance to peroxide formation reduces the need for frequent testing and the potential for hazardous incidents.

Toluene (B28343): While a hydrocarbon solvent, toluene can be a viable alternative in some cases, particularly for reactions that can be conducted in non-polar media. The use of toluene can simplify work-up procedures due to its immiscibility with water.

Table 2: Properties of Conventional vs. Greener Solvents for Organomagnesium Synthesis

| Solvent | Boiling Point (°C) | Peroxide Formation | Source | Key Advantages |

|---|---|---|---|---|

| Diethyl Ether | 34.6 | High | Petroleum-based | Effective for Grignard reactions |

| Tetrahydrofuran (THF) | 66 | High | Petroleum-based | Good solvating properties |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Lower than THF | Renewable | Greener alternative to THF |

| Cyclopentyl methyl ether (CPME) | 106 | Very Low | Petroleum-based | High boiling point, low peroxide risk |

| Toluene | 111 | None | Petroleum-based | Non-polar, easy separation from water |

The selection of an appropriate solvent is a balance between reaction efficiency, safety, environmental impact, and cost. Ongoing research continues to explore and validate the use of these and other novel green solvents for the synthesis and application of this compound.

Reducing Derivatives and Simplification of Synthetic Pathways

A key principle of green chemistry is to minimize or avoid the use of derivatization steps, such as the use of protecting groups, in synthetic sequences. Such steps add complexity to a synthesis, require additional reagents, and generate more waste.

The direct synthesis of this compound from magnesium hydride and 1-octene is a prime example of a simplified synthetic pathway that avoids the need for derivatization. Traditional methods for preparing dialkylmagnesium compounds often involve a two-step process starting from an alkyl halide to form a Grignard reagent, followed by a subsequent reaction to yield the dialkylmagnesium compound. This multi-step approach is less efficient and generates more waste compared to the direct hydromagnesiation route.

Comparison of Synthetic Pathways:

Traditional Grignard-based Route (Multi-step):

R-X + Mg → R-MgX (Formation of Grignard reagent)

2 R-MgX ⇌ R₂Mg + MgX₂ (Schlenk equilibrium to form dialkylmagnesium) This route involves the use of an alkyl halide (a derivative of the alkane) and generates magnesium halide waste.

Direct Hydromagnesiation Route (Single-step):

MgH₂ + 2 R-CH=CH₂ → Mg(CH₂-CH₂R)₂ This route starts from a simple alkene and magnesium hydride, with no derivatization of the alkyl chain and no byproducts.

Future Research Directions and Emerging Trends in Dioctylmagnesium Chemistry

Development of Novel Dioctylmagnesium Reagents and Catalysts

The quest for more efficient, selective, and sustainable chemical processes necessitates the development of novel this compound reagents and catalysts. Current research trends indicate a focus on designing chiral this compound complexes for enantioselective synthesis, aiming to control stereochemistry with high precision researchgate.net. Furthermore, efforts are underway to create magnesium-based catalysts that can replace more expensive or toxic transition metals, aligning with green chemistry principles and the utilization of earth-abundant metals researchgate.netgminsights.com. This includes exploring modified this compound structures with tailored electronic and steric properties to enhance catalytic activity and substrate scope. For instance, research into magnesium complexes supported by specific ligand frameworks, such as pyridylpyrrolides, has shown promise in catalytic applications like hydroboration wikipedia.org.

Integration of this compound in Multi-Component Catalytic Systems

A significant area of future development involves integrating this compound into multi-component catalytic systems. This approach leverages the synergistic effects between different catalytic species to achieve complex transformations in a single pot, thereby improving atom economy and reducing reaction steps. Research is exploring the use of this compound in tandem or cascade reactions, where it can act in concert with other catalysts (e.g., transition metals, organocatalysts) to facilitate sequential bond formations or functionalizations gminsights.com. The inherent Lewis acidity and nucleophilicity of magnesium centers make them ideal partners for cooperative catalysis, enabling novel reaction pathways that are inaccessible with single catalysts.

Advanced Material Science Applications of this compound Precursors

This compound is gaining traction as a valuable precursor in advanced material science, particularly in the synthesis of nanomaterials and functional materials. Its thermal decomposition properties are being exploited for the production of magnesium hydride (MgH₂) nanoparticles, which are of interest for hydrogen storage applications researchgate.net. The controlled decomposition of organomagnesium compounds, including this compound, in the presence of scaffolds like carbon aerogels or nanocones offers a route to nanostructured materials with enhanced properties researchgate.net. Future research will likely focus on using this compound in chemical vapor deposition (CVD) and organometallic chemical vapor deposition (OMCVD) processes for fabricating thin films and coatings with specific electronic or optical properties wiley-vch.de. The development of magnesium-based materials for applications in electronics, energy storage, and catalysis remains a key driver for this research avenue.

Exploration of this compound in Unconventional Reaction Media

The exploration of this compound in unconventional reaction media, such as ionic liquids and supercritical fluids, represents a promising frontier in green chemistry. These media offer unique solvation properties and can influence reaction kinetics, selectivity, and product isolation. Research into using ionic liquids as solvents for organomagnesium reactions could lead to more sustainable synthetic protocols, potentially facilitating catalyst recycling and reducing hazardous waste gminsights.com. Similarly, supercritical fluids, like supercritical CO₂, could provide alternative reaction environments for organomagnesium chemistry, offering tunable properties and efficient product separation.

Synergistic Approaches Combining Experimental and Computational Studies of this compound

The advancement of this compound chemistry is increasingly reliant on synergistic approaches that combine rigorous experimental investigations with sophisticated computational studies. Density Functional Theory (DFT) and other computational methods are invaluable for elucidating reaction mechanisms, predicting reactivity, and designing new catalysts or reagents researchgate.net. Future research will focus on using these computational tools to gain deeper insights into the electronic structure, bonding, and transition states involved in this compound-mediated transformations. This integrated approach allows for the rational design of experiments, accelerates the discovery process, and provides a fundamental understanding of the chemical behavior of this compound.

Bio-inspired and Biomimetic Approaches in this compound Chemistry

The field of bio-inspired and biomimetic chemistry offers a unique perspective for developing novel this compound applications. By studying and mimicking the catalytic mechanisms found in biological systems, researchers aim to design magnesium-based catalysts that exhibit high selectivity and efficiency under mild conditions researchgate.net. While direct biomimicry of magnesium's role in biological processes might be complex, the principles of enzyme catalysis, such as substrate binding, activation, and product release, can guide the design of new organomagnesium catalysts. This approach could lead to the development of catalysts that operate with unprecedented stereocontrol or activate challenging chemical bonds, drawing inspiration from nature's synthetic machinery.

Q & A

Q. What are the established synthetic methodologies for Dioctylmagnesium, and how do experimental conditions influence yield and purity?

this compound is typically synthesized via alkylation of magnesium metal with 1-bromooctane in anhydrous ether or THF under inert atmospheres. Critical factors include solvent choice (polar aprotic solvents enhance reactivity), reaction temperature (controlled exothermicity to prevent decomposition), and magnesium activation (e.g., iodine or ultrasound treatment). Yield optimization requires rigorous exclusion of moisture and oxygen, monitored via titration or GC-MS .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

NMR spectroscopy (¹H, ¹³C, and ²⁵Mg) is pivotal for confirming alkyl chain coordination and magnesium center geometry. X-ray crystallography provides definitive structural data but requires single crystals grown under strict anaerobic conditions. Elemental analysis (C/H/Mg ratios) and Karl Fischer titration validate purity, while ICP-MS detects trace metal impurities .

Q. How can researchers assess the thermal stability and decomposition pathways of this compound under varying conditions?

Thermogravimetric analysis (TGA) coupled with DSC quantifies decomposition temperatures and enthalpy changes. In situ FTIR or mass spectrometry identifies volatile byproducts (e.g., alkanes or magnesium oxides). Controlled pyrolysis experiments in argon or air reveal oxidative vs. non-oxidative degradation mechanisms .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Standard practices include using gloveboxes or Schlenk lines for air-sensitive manipulations, quenching residues with ethanol/isopropanol, and avoiding protic solvents. Emergency protocols should address pyrophoric risks (e.g., sand buckets, CO₂ extinguishers) and neutralize spills with dry alumina or vermiculite .

Q. How does solvent polarity impact this compound’s reactivity in organometallic reactions?

Polar solvents (e.g., THF) stabilize the magnesium center via Lewis acid-base interactions, enhancing nucleophilicity. Non-polar solvents (e.g., hexane) reduce solubility, favoring aggregated species with lower reactivity. Solvent effects are quantified using kinetic studies (e.g., competition experiments with electrophiles) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in catalytic cycles, such as Ziegler-Natta polymerization?

Mechanistic studies employ stopped-flow NMR or UV-vis spectroscopy to track alkyl transfer kinetics. Isotopic labeling (²H, ¹³C) elucidates bond cleavage/formation steps. Computational DFT models simulate transition states and activation barriers, validated against experimental rate constants .

Q. How can contradictions in reported reactivity data for this compound be resolved methodologically?

Discrepancies often arise from trace impurities (e.g., residual halides) or solvent effects. Systematic replication studies with standardized protocols (e.g., controlled moisture levels) and error analysis (e.g., Monte Carlo simulations) isolate variables. Cross-lab validation using round-robin testing reduces bias .

Q. What strategies optimize this compound’s compatibility with air-stable ligands for sustainable applications?

Ligand design focuses on sterically hindered donors (e.g., N-heterocyclic carbenes) that shield the magnesium center. Electrochemical studies (cyclic voltammetry) assess redox stability, while XANES probes ligand-metal charge transfer. Green chemistry metrics (E-factor, atom economy) evaluate sustainability .

Q. How do computational models enhance the prediction of this compound’s behavior in complex reaction matrices?

Molecular dynamics (MD) simulations model solvation effects and aggregation states. QM/MM hybrid methods predict regioselectivity in cross-coupling reactions. Machine learning algorithms trained on experimental datasets (e.g., reaction yields, solvent parameters) identify optimal conditions for novel transformations .

Q. What interdisciplinary approaches integrate this compound into energy storage or carbon capture systems?

Exploratory research combines this compound with MOFs or ionic liquids for CO₂ adsorption, monitored via in situ Raman spectroscopy. Battery applications test magnesium-ion conductivity using impedance spectroscopy. Lifecycle analysis (LCA) evaluates environmental impacts of scaled-up systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |